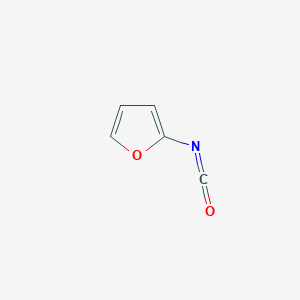
2-Isocyanatofuran
Overview
Description
2-Isocyanatofuran is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms Furan derivatives have been widely studied due to their significant biological and chemical properties
Mechanism of Action
Target of Action
Furan derivatives have taken on a special position in the realm of medicinal chemistry . They exhibit a wide range of advantageous biological and pharmacological characteristics and have been employed as medicines in a number of distinct disease areas . The primary targets of furan derivatives are often microbial organisms, making them effective antimicrobial agents .
Mode of Action
It is known that they interact with their targets in a way that disrupts normal cellular processes, leading to the death of the target organism . For example, some furan derivatives have been found to be biologically inert against certain gram-positive bacteria .
Biochemical Pathways
Furan derivatives can affect a variety of biochemical pathways. They are known for their reactivity, and they present a mono- (Furfural) or disubstituted (5-HMF) furan ring in their structure . This makes them versatile in the synthesis of new fuels and polymer precursors .
Pharmacokinetics
The therapeutic efficacy of furan-related medicines suggests that they have favorable adme properties .
Result of Action
The result of the action of furan derivatives can vary depending on the specific derivative and its target. In general, they are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of furan derivatives. For example, the shift from traditional resources such as crude oil to biomass has led to a change in the manufacture and uses of furan platform chemicals . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
Biochemical Analysis
Biochemical Properties
Furan, 2-isocyanato- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolic activation of Furan, 2-isocyanato- to reactive intermediates . These intermediates can form covalent bonds with proteins, leading to modifications that affect their function. Additionally, Furan, 2-isocyanato- can interact with nucleophiles in the cell, leading to the formation of adducts that can alter cellular processes .
Cellular Effects
Furan, 2-isocyanato- has been shown to have various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to Furan, 2-isocyanato- has been linked to oxidative stress and inflammation, which can disrupt normal cellular functions . In hepatic cells, Furan, 2-isocyanato- can cause cytotoxicity by forming reactive metabolites that bind to cellular proteins, leading to cell death . Additionally, it has been observed to affect mitochondrial function, disrupting energy production and redox regulation .
Molecular Mechanism
The molecular mechanism of action of Furan, 2-isocyanato- involves its metabolic activation by cytochrome P450 enzymes to form reactive intermediates such as cis-2-butene-1,4-dial . These intermediates can covalently bind to proteins, leading to enzyme inhibition or activation, and changes in gene expression. The binding interactions with biomolecules can result in the formation of protein adducts, which can disrupt normal cellular functions and lead to toxic effects . Additionally, Furan, 2-isocyanato- can induce oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furan, 2-isocyanato- can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that Furan, 2-isocyanato- can be metabolized to reactive intermediates that persist in the cell, leading to prolonged cytotoxic effects . Additionally, the compound’s stability can be affected by environmental factors such as temperature and pH, which can influence its reactivity and toxicity . Long-term exposure to Furan, 2-isocyanato- has been associated with chronic toxicity and carcinogenicity in animal models .
Dosage Effects in Animal Models
The effects of Furan, 2-isocyanato- vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and inflammation, while higher doses can lead to severe cytotoxicity and organ damage . Studies have shown that Furan, 2-isocyanato- can cause dose-dependent hepatotoxicity, with higher doses leading to increased levels of liver enzymes and histopathological changes . Additionally, high doses of Furan, 2-isocyanato- have been associated with adverse effects on the kidneys and other organs .
Metabolic Pathways
Furan, 2-isocyanato- is involved in various metabolic pathways, including its activation by cytochrome P450 enzymes to form reactive intermediates . These intermediates can undergo further metabolic transformations, leading to the formation of secondary metabolites that can also interact with cellular proteins and nucleic acids . The compound’s metabolism can influence its toxicity and the extent of its effects on cellular function. Additionally, Furan, 2-isocyanato- can affect metabolic flux and metabolite levels, disrupting normal cellular processes .
Transport and Distribution
The transport and distribution of Furan, 2-isocyanato- within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, leading to its accumulation in specific cellular compartments . Additionally, Furan, 2-isocyanato- can bind to proteins in the blood, facilitating its distribution to various tissues . The compound’s localization and accumulation can influence its toxicity and the extent of its effects on cellular function .
Subcellular Localization
Furan, 2-isocyanato- is localized in various subcellular compartments, including the cytosol and mitochondria . Its subcellular localization can influence its activity and function, as well as its interactions with cellular proteins and other biomolecules . The compound can be targeted to specific compartments through post-translational modifications or interactions with targeting signals . Additionally, the formation of protein adducts by Furan, 2-isocyanato- can disrupt normal cellular processes and contribute to its cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanatofuran typically involves the reaction of furan derivatives with isocyanates. One common method is the reaction of 2-furylamine with phosgene, followed by the addition of a base to yield the isocyanate derivative. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanatofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield furan-2-ylmethanol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products: The major products formed from these reactions include furan-2-carboxylic acid, furan-2-ylmethanol, and various substituted furan derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Isocyanatofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: this compound derivatives are being explored for their therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of resins, coatings, and adhesives due to its reactivity and ability to form stable polymers.
Comparison with Similar Compounds
2-Isocyanatofuran can be compared with other furan derivatives, such as:
Furan-2-carboxylic acid: Known for its use in pharmaceuticals and agrochemicals.
Furan-2-ylmethanol: Used in the synthesis of fragrances and flavoring agents.
2,5-Furandicarboxylic acid: A key monomer for the production of bio-based polymers.
Uniqueness: this compound is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of novel compounds with diverse applications.
Properties
IUPAC Name |
2-isocyanatofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO2/c7-4-6-5-2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJPTPNEGGRIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461133 | |
| Record name | Furan, 2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76537-07-0 | |
| Record name | Furan, 2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B1279457.png)
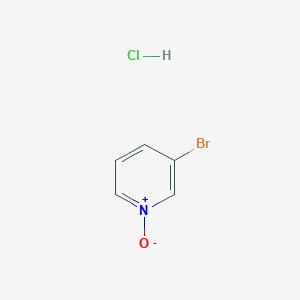
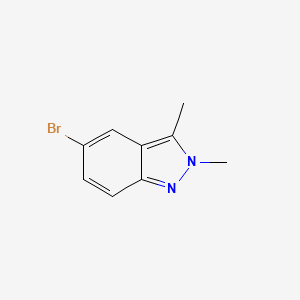
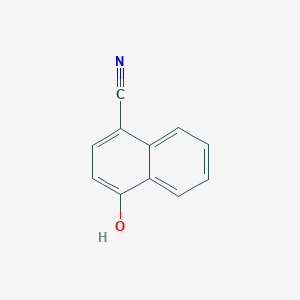
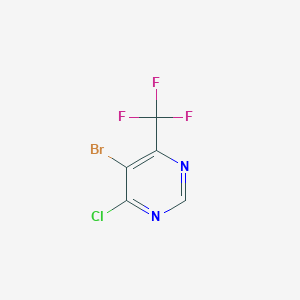
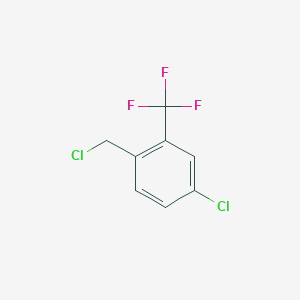

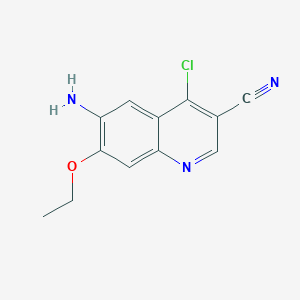
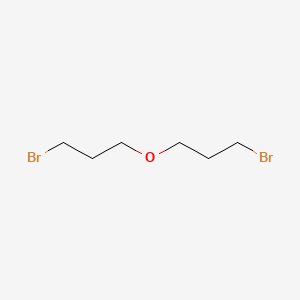
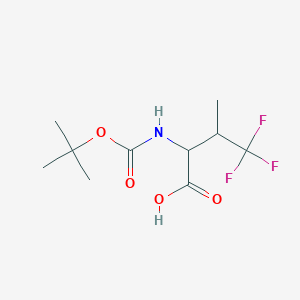
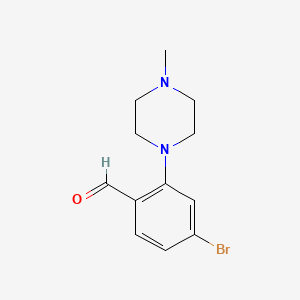
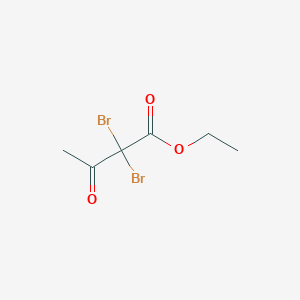
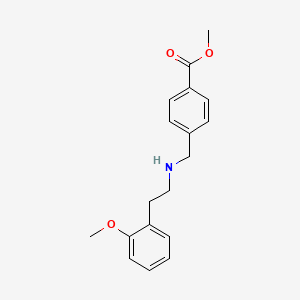
![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)
